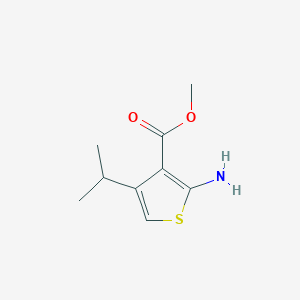

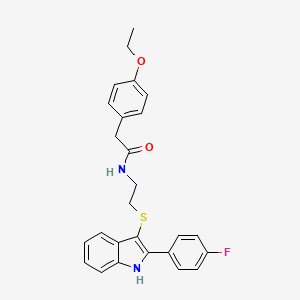

![molecular formula C9H8F4O B3001660 (1R)-1-[2-氟-3-(三氟甲基)苯基]乙醇 CAS No. 1568232-29-0](/img/structure/B3001660.png)

(1R)-1-[2-氟-3-(三氟甲基)苯基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a chiral alcohol that is significant in the pharmaceutical industry as an intermediate in the synthesis of various drugs. While the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and properties of closely related trifluoromethylphenyl ethanol compounds. These compounds share a common structural motif and are used in the synthesis of important pharmaceutical agents such as aprepitant, a neurokinin-1 (NK-1) receptor antagonist .

Synthesis Analysis

The synthesis of chiral trifluoromethylphenyl ethanol compounds has been achieved through various methods. One approach involves the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst, which has demonstrated high selectivity (s value higher than 20) for certain aryl groups . Another method employs the biocatalytic reduction of acetophenone derivatives using microorganisms such as Leifsonia xyli CCTCC M 2010241 or recombinant Escherichia coli cells . These biocatalytic processes have been optimized to achieve high yields and enantiomeric excesses, with the use of isopropanol as a co-substrate to facilitate cofactor recycling . Additionally, enantioselective transesterification using Candida antarctica lipase-B (CAL-B) has been utilized to synthesize (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantiomeric purity .

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl ethanol compounds is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an ethanol moiety. The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity and physical properties of the molecule. The chiral center at the carbon bearing the hydroxyl group is crucial for the enantioselectivity of the compound, which is important for its pharmaceutical applications.

Chemical Reactions Analysis

The chemical reactions involving trifluoromethylphenyl ethanol compounds are primarily centered around their synthesis and further functionalization. The enantioselective synthesis methods described in the papers involve reactions such as acylation, reduction, and transesterification . These reactions are carefully designed to preserve the chiral integrity of the compounds and to achieve the desired enantiomer with high purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl ethanol compounds are influenced by the presence of the trifluoromethyl group. This group increases the lipophilicity and can affect the solubility of the compound in organic solvents. The papers discuss the optimization of reaction conditions, including solvent selection and temperature control, to improve the solubility of substrates and the permeability of cell membranes in biocatalytic processes . The high enantiomeric excess achieved in these syntheses indicates that the chiral centers of these compounds are stable under the reaction conditions employed.

科学研究应用

生物催化合成

- (陈、夏、刘、王,2019)描述了使用重组大肠杆菌细胞高效生物催化制备光学纯 (R)-1-[4-(三氟甲基)苯基]乙醇,一种药物中间体。

- (于、李、卢、郑,2018)探索了使用来自洋葱伯克霍尔德菌的酶高效抗普雷洛格生物还原苯乙酮衍生物,生产用于制药的芳香族手性醇。

- (王、蔡、欧阳、何、苏,2011)发现了一种新的细菌菌株,用于将 3,5-双(三氟甲基)苯乙酮不对称还原为 (1R)-[3,5-双(三氟甲基)苯基]乙醇。

动力学拆分和对映体识别

- (徐、周、耿、陈,2009)研究了外消旋 2,2,2-三氟-1-芳基乙醇的动力学拆分,以制备对映体纯的形式。

- (周、汤普森、里默、米勒、韦尔奇、埃里森、怀夫拉特,2003)研究了天然γ-环糊精对对映体的识别机制。

化学合成和功能化

- (马尔齐、斯皮塔莱里、蒙金、施洛瑟,2002)专注于氟或三氟甲基取代的苄基和苯乙基醇的功能化,用于合成新的氟苯甲酸和内酯。

- (欧阳、王、黄、蔡、何,2013)提出了一种使用木糖雷氏菌 CCTCC M 2010241 和异丙醇作为共底物的 (R)-[3,5-双(三氟甲基)苯基]乙醇的高效对映选择性合成方法。

属性

IUPAC Name |

(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDJOYSEVWVENZ-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)C(F)(F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol | |

CAS RN |

1568232-29-0 |

Source

|

| Record name | (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

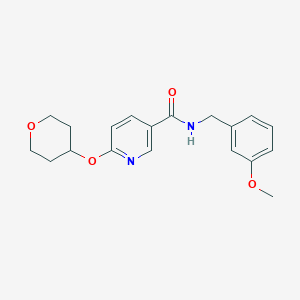

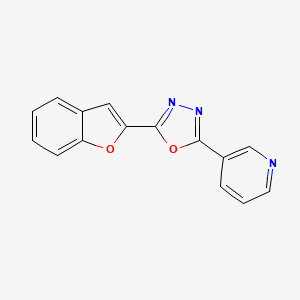

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)

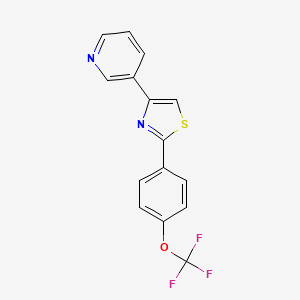

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)

![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)

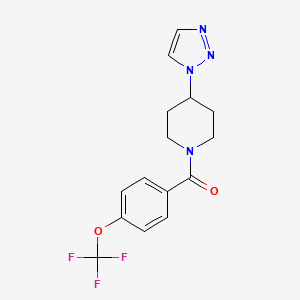

![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)

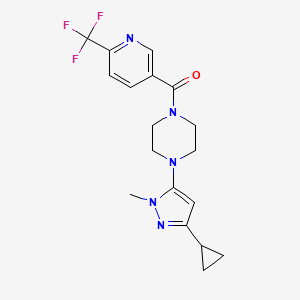

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)